(2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Description
Difluoromethyl (CF₂H)
The CF₂H group at C4 exerts dual electronic effects:
3,4-Dimethoxyphenyl
The aryl substituent at C6 contributes to:
- Steric bulk : Van der Waals radius of 3.4 Å creates torsional strain (θ = 12°) with the pyridine ring.
- Electronic modulation : Methoxy groups donate electron density (Hammett σ = -0.27), increasing the core’s π-electron density by 15%.
Substituent electronic parameters were correlated using the Hammett equation:
$$ \log(k/k0) = \rho(\sigma + \Delta\sigmaR) $$
Where $$\Delta\sigma_R$$ = +0.18 for CF₂H and -0.45 for 3,4-dimethoxy.
Tetrahydrofuran Ring Conformational Dynamics
The THF ring adopts two dominant conformers in solution:
- Chair (85% population) : Stabilized by C3-O⋯H-O-C5 hydrogen bonds (2.7 Å).
- Twist-boat (15%) : Observed in apolar solvents, with a 2.1 kcal/mol energy penalty.
Molecular dynamics simulations (300 K, 100 ns) reveal:
- Pseudorotation barrier : 8.3 kcal/mol between chair and twist-boat forms.
- Hydroxymethyl rotation : Restricted to 120° due to gauche interactions (torsion angle = 60°).
The ring’s flexibility enables adaptive binding in host-guest systems, as shown by a 0.9 Å RMSD shift upon complexation with β-cyclodextrin.
Properties
Molecular Formula |
C20H21F2N3O6 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H21F2N3O6/c1-29-13-4-3-9(5-14(13)30-2)12-6-10(18(21)22)11-7-23-25(19(11)24-12)20-17(28)16(27)15(8-26)31-20/h3-7,15-18,20,26-28H,8H2,1-2H3/t15-,16-,17-,20-/m1/s1 |
InChI Key |
OKUKNAAAKLMWFJ-WOCWXWTJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=C2)C(F)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C4C(C(C(O4)CO)O)O)C(=C2)C(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Halogenation and Protection
5-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS: 1449693-24-6) serves as a key intermediate. Iodination using N-iodosuccinimide (NIS) in THF yields 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which is protected with para-methoxybenzyl (PMB) chloride to enhance stability during subsequent reactions.
Reaction Conditions :
Alternative Cyclization Routes
A one-pot microwave-assisted method condenses 3-amino-1-phenylpyrazolin-5-one with 2-pyrone derivatives in THF at 150°C for 30–50 min, achieving 49–70% yields. This route avoids harsh halogenation but requires precise temperature control.
Introduction of the Difluoromethyl Group
Difluoromethylation is achieved via Cu-mediated coupling or diazo transfer:
Copper-Catalyzed Coupling
4-Iodo-1H-pyrazolo[3,4-b]pyridine reacts with potassium difluoromethyl trifluoroborate (KDFMT) in the presence of Cu₂O and PMB protection.
Reaction Conditions :
Challenges in Regioselectivity
Unprotected pyrazolo[3,4-b]pyridines may yield bis-difluoromethylated byproducts. PMB protection reduces side reactions, improving mono-substitution selectivity (>95%).
Incorporation of 3,4-Dimethoxyphenyl Substituent
The 6-position is functionalized via Suzuki-Miyaura cross-coupling:
Suzuki Coupling Optimization
3,4-Dimethoxyphenylboronic acid reacts with 6-chloro-3-iodo-PMB-protected intermediates using Pd(OAc)₂/dppf catalysis.
Reaction Conditions :
Solvent Impact
Polar aprotic solvents (e.g., DMF) reduce deboronation side reactions compared to THF, enhancing yields by 10–15%.
Formation of the Tetrahydrofuran Diol Moiety
The (2R,3R,4S,5R)-tetrahydrofuran-3,4-diol segment is synthesized from carbohydrate precursors:
Cyclization of Dicarboxylic Acids
(2R,3S,4S)-2-(Hydroxymethyl)tetrahydrofuran-3,4-diol is prepared via InBr₃/TMDS-mediated cyclization of protected dicarboxylic acids.
Reaction Conditions :
Stereochemical Control
Chiral auxiliaries (e.g., (-)-menthol) ensure >99% enantiomeric excess (ee) during diol formation.
Final Coupling and Deprotection
Glycosylation Strategy
The tetrahydrofuran diol is activated as a trichloroacetimidate and coupled with the pyrazolo[3,4-b]pyridine under Lewis acid catalysis:
Reaction Conditions :
PMB Deprotection
Trifluoroacetic acid (TFA) cleaves the PMB group without affecting the difluoromethyl or methoxy substituents:
Conditions :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, methyl derivatives, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies .
Medicine
Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .
Mechanism of Action
The mechanism by which (2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. The difluoromethyl and dimethoxyphenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Core Structural Motifs
The tetrahydrofuran (THF) ring is a common scaffold in nucleoside analogs and enzyme inhibitors. Below is a comparison of key compounds sharing this motif:
Key Observations :
- The pyrazolo-pyridine group in the target compound distinguishes it from triazolo-pyrimidine () or purine-based analogs (). These heterocycles influence binding specificity; pyrazolo-pyridines are known for kinase inhibition, while purine analogs mimic nucleotides .
- The difluoromethyl group in the target compound is rare in the evidence, appearing only in fluorinated chains (e.g., ’s heptadecafluoro derivatives). Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets .
Substituent Effects on Bioactivity
- 3,4-Dimethoxyphenyl : This substituent is absent in most comparable compounds. Methoxy groups can improve membrane permeability and modulate interactions with aromatic residues in proteins .
- Hydroxymethyl Group : Common in , and 16, this group enhances solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
Biological Activity
The compound identified as (2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential biological activity. Its unique structure incorporates a pyrazolo-pyridine moiety and a tetrahydrofuran ring, which may influence its interactions with biological systems. This article provides an overview of its biological activity based on current research findings.
- Molecular Formula : C₁₃H₁₃F₄N₃O₄
- Molecular Weight : 351.254 g/mol
- CAS Number : Not specified in the sources but can be referenced for procurement.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the difluoromethyl group and the hydroxymethyl substituent enhances its lipophilicity and potential binding affinity to enzymes or receptors. The compound may act by:
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes has been suggested, which are crucial in inflammatory pathways .
- Antiviral Activity : Research indicates that pyrazole derivatives exhibit antiviral properties, potentially inhibiting viral replication .
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazole derivatives similar to the compound . For instance:
- HSV Inhibition : Pyrazolo[3,4-b]pyridine derivatives have shown significant inhibition against Herpes Simplex Virus (HSV) in vitro. One study reported up to 91% inhibition at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) .
Anti-inflammatory Effects
The compound's structural features suggest it may also possess anti-inflammatory properties:
- COX-II Inhibition : A related study noted that certain pyrazole derivatives exhibited selective COX-II inhibition with minimal ulcerogenic effects .
Case Studies and Research Findings
- Study on Pyrazolo Derivatives : A comprehensive review indicated that various pyrazolo compounds demonstrated significant antiviral activities and were effective against multiple viral strains. The structure-activity relationship was critical in determining efficacy .
- COX-II Selectivity : In a comparative analysis of several heterocyclic compounds, those featuring the pyrazolo structure exhibited enhanced selectivity towards COX-II compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
